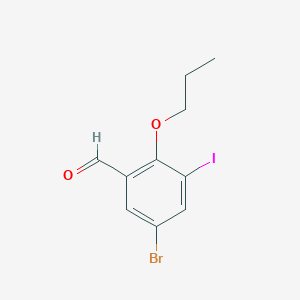

5-Bromo-3-iodo-2-propoxybenzaldehyde

Description

Significance of Aryl Halides and Aldehydes in Contemporary Organic Synthesis

Aryl halides and aldehydes are fundamental building blocks in the toolkit of modern organic chemistry. Aryl halides, which are compounds containing a halogen atom bonded directly to an aromatic ring, are crucial precursors in a multitude of synthetic transformations. fiveable.me They are frequently used as electrophilic partners in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings. fiveable.me The reactivity of aryl halides in these processes is dependent on the identity of the halogen, with iodides being the most reactive, followed by bromides and then chlorides. fiveable.me Furthermore, aryl halides are precursors for highly reactive organometallic species like Grignard reagents, which are essential for forming new carbon-carbon bonds with carbonyl compounds, including aldehydes. fiveable.me

Aldehydes are among the most common and versatile functional groups in organic synthesis. nih.gov Their carbonyl group is highly reactive, allowing for a wide array of transformations. These include oxidation to carboxylic acids, reduction to alcohols, and participation in numerous carbon-carbon bond-forming reactions. Aldehydes are key substrates in reactions like the Wittig reaction, aldol (B89426) condensations, and reductive aminations. The development of methods for the α-arylation of aldehydes using aryl halides has further enhanced their utility, providing direct routes to complex molecular scaffolds. organic-chemistry.org The high reactivity of aldehydes makes them vital intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. rug.nl

Overview of Substituted Benzaldehydes in Chemical Research and Development

Substituted benzaldehydes are benzaldehyde (B42025) molecules that have additional atoms or functional groups attached to their aromatic ring. wisdomlib.org This substitution pattern significantly modifies their physical, chemical, and biological properties. Consequently, they are a cornerstone in chemical research and development, serving as versatile starting materials and intermediates for a vast range of more complex molecules.

In synthetic chemistry, substituted benzaldehydes are pivotal in the preparation of various derivatives. For instance, they react with hydrazones to form Schiff bases or with ketones to produce chalcone (B49325) derivatives, both of which are important classes of compounds in medicinal chemistry. wisdomlib.org The synthesis of functionalized benzaldehydes is an active area of research, with chemists developing novel one-pot and tandem reaction methodologies to improve efficiency and reduce waste. acs.orgliberty.edu The diverse electronic and steric properties conferred by different substituents allow for fine-tuning of reactivity and selectivity in subsequent chemical steps. researchgate.net This versatility makes substituted benzaldehydes indispensable in drug discovery, the development of functional materials, and the synthesis of specialty chemicals like dyes and pigments.

Strategic Importance of 5-Bromo-3-iodo-2-propoxybenzaldehyde in Advanced Organic Chemistry

This compound is a multi-functionalized aromatic compound of significant strategic value in advanced organic synthesis. Its structure incorporates an aldehyde group, a propoxy ether group, a bromine atom, and an iodine atom, all attached to a benzene (B151609) ring. This unique combination of functional groups makes it a highly versatile building block for constructing complex organic molecules.

The primary strategic importance of this compound lies in the differential reactivity of its two halogen substituents. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This allows for selective, sequential functionalization of the aromatic ring. For example, a Suzuki or Heck coupling reaction can be performed selectively at the 3-position (iodine) while leaving the 5-position (bromine) intact for a subsequent, different coupling reaction. This orthogonal reactivity is a powerful tool for the controlled and efficient synthesis of highly substituted, non-symmetrical aromatic compounds.

The aldehyde group provides another reactive site for a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. The propoxy group, being an electron-donating group, influences the electronic environment of the aromatic ring and can enhance solubility in non-polar solvents. This compound serves as a key intermediate or precursor in the synthesis of ligands, pharmaceutical compounds, and other specialty chemicals.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrIO₂ |

| Molecular Weight | 383.98 g/mol |

| IUPAC Name | This compound |

| Appearance | Data not available |

Table 2: Key Reaction Types for this compound

| Reaction Type | Description |

|---|---|

| Cross-Coupling Reactions | The C-I and C-Br bonds can participate in reactions like Suzuki or Heck coupling to form new C-C bonds. The C-I bond is typically more reactive, allowing for sequential reactions. |

| Substitution Reactions | The bromine and iodine atoms can be replaced by other functional groups through nucleophilic aromatic substitution under specific conditions. |

| Oxidation | The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents. |

| Reduction | The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165). |

| Condensation Reactions | The aldehyde can react with amines, hydrazines, or active methylene (B1212753) compounds to form imines, hydrazones, or products of aldol-type condensations. |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-iodo-2-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrIO2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBPNQCDANFXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1I)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3 Iodo 2 Propoxybenzaldehyde

Retrosynthetic Analysis of 5-Bromo-3-iodo-2-propoxybenzaldehyde

A logical retrosynthetic analysis of this compound involves the disconnection of the functional groups from the aromatic ring, considering the directing effects of the substituents and the potential for steric hindrance.

Disconnection Strategies Employing Aromatic Halogenation Pathways

The bromine and iodine atoms are key features of the target molecule. A primary retrosynthetic disconnection involves the removal of these halogens, leading to simpler precursors. The order of halogenation is a critical consideration. Given the ortho-, para-directing nature of the hydroxyl or alkoxy group and the meta-directing nature of the aldehyde, the sequence of introducing the bromine and iodine atoms must be carefully planned to achieve the desired 3,5-dihalo substitution pattern.

Another strategy involves starting with a pre-halogenated aromatic compound. For instance, a retrosynthetic approach could begin with a dihalogenated phenol (B47542) or anisole (B1667542) derivative, onto which the propoxy and aldehyde functionalities are subsequently installed.

Retrosynthetic Considerations for Aldehyde and Ether Moieties

The aldehyde and propoxy groups can also be disconnected to reveal precursor molecules. The formyl group (CHO) can be retrosynthetically disconnected via a formylation reaction, leading back to a 1-bromo-3-iodo-2-propoxybenzene (B14770136) intermediate.

The propoxy ether linkage can be cleaved through a retrosynthetic Williamson ether synthesis, pointing to a 5-bromo-3-iodo-2-hydroxybenzaldehyde precursor and a propyl halide. This approach necessitates the selective alkylation of the hydroxyl group in the presence of other reactive sites.

Preparation of Key Precursors and Functional Group Interconversions Leading to this compound

The successful synthesis of this compound relies on the efficient preparation of key precursors and the strategic interconversion of functional groups.

Synthesis of Halogenated Phenol and Anisole Derivatives

The synthesis often commences with a more readily available substituted phenol or anisole. For example, the bromination of salicylaldehyde (B1680747) can be a starting point to introduce one of the necessary halogen atoms. nih.gov The subsequent iodination would then need to be directed to the desired position. The synthesis of compounds like 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) from vanillin (B372448) demonstrates a common strategy of halogenating a commercially available substituted benzaldehyde (B42025). guidechem.com

The direct halogenation of 3-hydroxybenzaldehyde (B18108) has been shown to yield various brominated and iodinated products, highlighting the challenges in controlling regioselectivity. researchgate.net Careful selection of halogenating agents and reaction conditions is paramount to favor the formation of the desired isomer. Common brominating agents include bromine (Br2) and N-bromosuccinimide (NBS), while iodination can be achieved with iodine (I2) in the presence of an oxidizing agent.

Introduction of the Propoxy Group via Alkylation Reactions

The propoxy group is typically introduced through a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This involves the reaction of a hydroxyl-substituted precursor with a propyl halide (e.g., propyl bromide or propyl iodide) in the presence of a base. The choice of base is critical to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.

| Reactant 1 | Reactant 2 | Base | Product |

| Halogenated 2-hydroxybenzaldehyde | Propyl halide | K2CO3, NaOH, etc. | Halogenated 2-propoxybenzaldehyde (B1295663) |

Formylation Reactions on Highly Substituted Aromatic Systems

Introducing the aldehyde group onto a highly substituted and often electron-deficient aromatic ring can be challenging. Several formylation methods are available for aromatic compounds. wikipedia.org

Vilsmeier-Haack Reaction: This method uses phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to formylate electron-rich aromatic rings.

Rieche Formylation: This reaction employs dichloromethyl methyl ether and a Lewis acid catalyst, such as titanium tetrachloride (TiCl4) or tin tetrachloride (SnCl4), and is effective for formylating phenols and methoxy-substituted benzenes. commonorganicchemistry.comnih.govnih.gov

Lithium-Halogen Exchange: This involves treating an aryl halide with an organolithium reagent, followed by quenching with a formylating agent like DMF. commonorganicchemistry.com

Gattermann and Gattermann-Koch Reactions: These classic methods utilize carbon monoxide and hydrogen chloride (Gattermann-Koch) or hydrogen cyanide (Gattermann) in the presence of a Lewis acid. wikipedia.orggoogle.com

The choice of formylation method depends on the specific substituents present on the aromatic ring and their electronic effects. For a highly substituted system like the precursor to this compound, methods that are tolerant of steric hindrance and can overcome the deactivating effects of the halogens are necessary.

| Reaction Name | Reagents | Substrate Suitability |

| Vilsmeier-Haack | POCl3, DMF | Electron-rich aromatics |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl4) | Phenols, alkoxybenzenes nih.govnih.gov |

| Lithium-Halogen Exchange | Organolithium (e.g., n-BuLi), DMF | Aryl halides |

| Gattermann-Koch | CO, HCl, Lewis Acid | Benzene (B151609), alkylbenzenes |

| Gattermann | HCN, HCl, Lewis Acid | Aromatic compounds |

Regioselective Halogenation (Bromination and Iodination) Strategies

Regioselective halogenation is fundamental to the synthesis of specifically substituted aromatic rings. The directing effects of the substituents on the aromatic core play a crucial role. In the case of a precursor like 2-propoxybenzaldehyde, the propoxy group (-OPr) is an activating, ortho-, para- directing group, while the aldehyde group (-CHO) is a deactivating, meta- directing group.

A plausible strategy involves a stepwise halogenation of 2-propoxybenzaldehyde. The powerful ortho-, para- directing nature of the propoxy group would likely direct the first halogenation. Bromination, often being less reactive than iodination, might be performed first.

Key Considerations for Regioselective Halogenation:

Steric Hindrance: The bulky propoxy group might sterically hinder the ortho positions (positions 3 and 6), potentially favoring substitution at the para position (position 5).

Reaction Conditions: The choice of halogenating agent and catalyst is critical. For bromination, reagents like N-Bromosuccinimide (NBS) with a catalyst can provide better regioselectivity compared to elemental bromine (Br₂). For iodination, a combination of iodine (I₂) with an oxidizing agent is often necessary as iodine itself is a weak electrophile.

A potential sequence could be the bromination of 2-propoxybenzaldehyde to yield 5-bromo-2-propoxybenzaldehyde (B1271233), followed by a selective iodination at the 3-position. However, introducing the second halogen atom ortho to the propoxy group and meta to the aldehyde group, especially with another halogen already present, can be challenging and may result in a mixture of products.

Direct Synthetic Approaches to this compound

Direct approaches aim to install the halogens in a more controlled manner, often leveraging advanced organometallic techniques to overcome the limitations of classical electrophilic substitutions.

As discussed, direct electrophilic aromatic substitution on 2-propoxybenzaldehyde would likely lead to bromination at the 5-position due to the directing effect of the propoxy group. The subsequent iodination would then need to be directed to the 3-position. The presence of the deactivating aldehyde group and the electron-withdrawing bromine atom at position 5 would make the ring less reactive towards further electrophilic attack. Introducing an iodine atom at the sterically hindered 3-position would require forcing conditions, which could lead to low yields or side reactions.

Table 1: Illustrative Reagents for Electrophilic Halogenation

| Halogenation | Reagent System | Catalyst/Co-reagent | Typical Conditions |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Perchloric acid, Acetic acid | Room Temperature |

| Bromination | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | 0°C to Room Temp. |

| Iodination | Iodine (I₂) | Nitric acid (HNO₃), Sulfuric Acid (H₂SO₄) | 0°C to 60°C |

| Iodination | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Room Temperature |

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. researchgate.netgoogle.com This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate a specific ortho position. nih.gov The resulting aryllithium intermediate can then be "quenched" with an electrophile to install a desired substituent. researchgate.net

The propoxy group in 2-propoxybenzaldehyde can act as a moderate DMG, directing lithiation to the adjacent 3-position. researchgate.net A significant challenge is that the aldehyde functionality reacts with organolithium reagents. nih.gov This can be overcome by in situ protection of the aldehyde, for example, by forming an amino alcoholate with a lithium amide. nih.gov

A potential DoM strategy could be:

Start with 5-bromo-2-propoxybenzaldehyde.

Perform an in situ protection of the aldehyde group.

Introduce n-BuLi to effect lithiation at the 3-position, directed by the propoxy group.

Quench the resulting aryllithium species with a suitable iodinating agent (e.g., I₂ or 1,2-diiodoethane) to install the iodine atom.

Aqueous workup would then regenerate the aldehyde, yielding the final product.

This method offers a high degree of regiocontrol for the introduction of the iodine atom, which is difficult to achieve via electrophilic aromatic substitution.

Transition metal catalysis, particularly with palladium, offers another advanced method for the regioselective formation of carbon-halogen bonds through C-H activation. patsnap.com In this approach, a directing group guides a palladium catalyst to a specific C-H bond, which is then cleaved and replaced with a halogen.

For the synthesis of this compound, one could envision a palladium-catalyzed C-H iodination of 5-bromo-2-propoxybenzaldehyde. The reaction would likely require a directing group to be temporarily installed to guide the palladium catalyst to the C-H bond at the 3-position. While the aldehyde itself can sometimes act as a directing group, more robust directing groups are often employed to ensure high efficiency and selectivity. A common strategy involves converting the aldehyde to an oxime or imine, which can effectively direct the C-H activation. Molecular iodine (I₂) can be used as the iodine source, often requiring a co-oxidant. patsnap.com

Table 2: Example of a Pd-Catalyzed C-H Iodination System

| Component | Example | Role |

|---|---|---|

| Substrate | 5-Bromo-2-propoxybenzaldehyde derivative | Starting material |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | C-H activation |

| Directing Group | Oxime, Imine, or other N-based ligand | Directs catalyst to specific C-H bond |

| Halogen Source | Molecular Iodine (I₂) | Provides iodine atom |

| Additive/Base | Cesium Acetate (CsOAc) | Can improve catalytic turnover |

| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium |

Development of Novel and Green Synthetic Routes for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov The use of microwave irradiation can accelerate reactions by efficiently heating the reaction mixture. nih.gov

Many of the synthetic steps discussed previously, such as electrophilic halogenations or palladium-catalyzed couplings, could potentially be optimized using microwave heating. For instance, a microwave-assisted halogenation could reduce the time required from hours to minutes. nih.gov This rapid heating can also minimize the formation of side products that might occur during prolonged heating under conventional conditions.

Table 3: Comparison of Conventional vs. Microwave-Assisted Reactions (Illustrative)

| Reaction Type | Conventional Heating | Microwave Irradiation | Potential Advantage |

|---|---|---|---|

| Condensation | 12-24 hours | 5-30 minutes | Drastically reduced reaction time |

| Cross-Coupling | 8-16 hours | 15-40 minutes | Increased yield, shorter time |

| Halogenation | 4-12 hours | 10-60 minutes | Faster, cleaner reaction profile |

The application of microwave technology to the synthesis of this compound could provide a more efficient and greener pathway to this complex molecule.

Photochemical and Electrochemical Synthesis Approaches

Photochemical Synthesis

Photochemical reactions utilize light energy to initiate chemical transformations, often proceeding through radical intermediates. The photochemical halogenation of aromatic compounds can provide an alternative to traditional methods that require catalysts or harsh reagents.

In a hypothetical photochemical synthesis of this compound, the starting material, 2-propoxybenzaldehyde, could be subjected to sequential halogenation. The first step might involve photobromination. Irradiation of a solution of 2-propoxybenzaldehyde with a suitable bromine source, such as N-bromosuccinimide (NBS), in the presence of a radical initiator and UV light, could lead to the formation of a bromo-substituted intermediate. The directing effects of the ortho-para directing propoxy group and the meta-directing aldehyde group would likely favor the formation of 5-bromo-2-propoxybenzaldehyde.

The subsequent iodination of the brominated intermediate would present a greater challenge due to the deactivating effect of the bromine atom. A potential photochemical approach for the iodination step could involve the use of an iodine source in conjunction with an oxidizing agent under irradiation to generate a more reactive iodine species.

Electrochemical Synthesis

Electrochemical methods offer a green and highly controllable alternative for organic synthesis. By using electricity to drive chemical reactions, the need for stoichiometric chemical oxidants or reducing agents can be minimized.

The electrochemical synthesis of this compound could be envisioned through a stepwise halogenation process. In an undivided electrochemical cell, 2-propoxybenzaldehyde could first be brominated. This would involve the anodic oxidation of a bromide source (e.g., tetra-n-butylammonium bromide) to generate an electrophilic bromine species that would then react with the aromatic ring. Careful control of the applied potential and charge passed would be crucial to achieve selective monobromination at the 5-position.

Following the bromination, the resulting 5-bromo-2-propoxybenzaldehyde could undergo electrochemical iodination. This would involve the in-situ generation of an electrophilic iodine species from an iodide source (e.g., potassium iodide) at the anode. The regioselectivity of this second halogenation step would be influenced by the combined directing effects of the propoxy, aldehyde, and bromo substituents.

| Parameter | Photochemical Approach (Hypothetical) | Electrochemical Approach (Hypothetical) |

| Energy Source | UV or Visible Light | Electric Current |

| Reagents | NBS (for bromination), I2/oxidant (for iodination) | Bromide and Iodide salts as halogen sources |

| Solvent | Non-reactive organic solvents (e.g., CCl4, CH3CN) | Acetonitrile (B52724), Dichloromethane with supporting electrolyte |

| Control | Wavelength, reaction time, initiator concentration | Applied potential, current density, charge passed |

| Advantages | Can be catalyst-free, mild conditions | High selectivity, avoids stoichiometric reagents, green |

Catalyst-Free and Solvent-Free Methodologies

Catalyst-Free Synthesis

The development of catalyst-free reactions is a significant goal in green chemistry, as it simplifies reaction procedures and reduces waste from catalyst removal. For the synthesis of this compound, a catalyst-free approach would likely rely on the inherent reactivity of the starting materials under specific conditions.

Given that the 2-propoxy group is an activating group, direct halogenation with molecular bromine or iodine under thermal conditions might be possible, although this could suffer from a lack of selectivity and the formation of multiple isomers. A more controlled catalyst-free approach could involve the use of N-halosuccinimides. For instance, heating 2-propoxybenzaldehyde with N-bromosuccinimide in a suitable solvent could lead to the formation of 5-bromo-2-propoxybenzaldehyde. Subsequent iodination of this intermediate could potentially be achieved using N-iodosuccinimide, possibly requiring more forcing conditions due to the deactivating effect of the bromo substituent.

Solvent-Free Synthesis

Solvent-free, or solid-state, reactions are highly desirable from an environmental and economic perspective. These reactions are often carried out by grinding the reactants together, sometimes with a solid-supported reagent, or by heating a mixture of the solid reactants.

A plausible solvent-free synthesis of this compound could start with the solid-state bromination of 2-propoxybenzaldehyde. This could be achieved by grinding the starting material with a solid brominating agent like N-bromosuccinimide, potentially with a solid acid or base to facilitate the reaction.

For the subsequent iodination step, a similar solvent-free approach could be employed. The 5-bromo-2-propoxybenzaldehyde could be ground with an iodine source, such as iodine, and an oxidizing agent like iodic acid, to generate the electrophilic iodine species in situ. nih.gov This method has been shown to be effective for the iodination of other hydroxylated aromatic aldehydes. nih.gov

| Methodology | Starting Material | Halogenating Agent | Conditions | Potential Product |

| Catalyst-Free | 2-Propoxybenzaldehyde | N-Bromosuccinimide | Heating in a high-boiling solvent | 5-Bromo-2-propoxybenzaldehyde |

| Catalyst-Free | 5-Bromo-2-propoxybenzaldehyde | N-Iodosuccinimide | Elevated temperatures | This compound |

| Solvent-Free | 2-Propoxybenzaldehyde | N-Bromosuccinimide | Grinding at room temperature | 5-Bromo-2-propoxybenzaldehyde |

| Solvent-Free | 5-Bromo-2-propoxybenzaldehyde | Iodine / Iodic Acid | Grinding at room temperature | This compound |

Chemical Reactivity and Transformative Reactions of 5 Bromo 3 Iodo 2 Propoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde moiety is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate which can then be protonated to yield an addition product or undergo subsequent elimination to form a condensation product. The aldehyde group makes the compound reactive toward various nucleophiles. For instance, reaction with primary amines can yield imines (Schiff bases), while reaction with hydroxylamine (B1172632) results in the formation of an oxime.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary Amine | R-NH₂ | Imine |

| Hydroxylamine | NH₂OH | Oxime |

| Hydrazine | NH₂NH₂ | Hydrazone |

| Cyanide | HCN / KCN | Cyanohydrin |

The aldehyde functional group can be readily and selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the aryl halide bonds under appropriate conditions.

Oxidation : Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert the aldehyde to the corresponding 5-bromo-3-iodo-2-propoxybenzoic acid.

Reduction : The use of mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄) can efficiently reduce the aldehyde to 5-bromo-3-iodo-2-propoxybenzyl alcohol.

Table 2: Selective Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | 5-Bromo-3-iodo-2-propoxybenzoic acid |

Reactivity of the Aryl Halogen Substituents (Bromine and Iodine)

The presence of both bromine and iodine on the aromatic ring is a key feature of 5-Bromo-3-iodo-2-propoxybenzaldehyde. The difference in the carbon-halogen bond strength (C-I < C-Br) allows for selective reactions, where the iodine can be targeted preferentially over the bromine.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. scielo.br The general order of reactivity for aryl halides in these reactions is I > Br >> Cl, which enables selective functionalization of the C-I bond in this compound. harvard.edu

Suzuki Reaction : This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base. harvard.edu By carefully controlling the reaction conditions, it is possible to selectively couple at the iodine position first, leaving the bromine intact for a subsequent, different coupling reaction. nih.gov

Stille Reaction : The Stille reaction involves the coupling of the aryl halide with an organotin compound (organostannane) catalyzed by palladium(0). This reaction is known for its tolerance of a wide variety of functional groups. The higher reactivity of the C-I bond allows for selective coupling at the 3-position.

Sonogashira Reaction : This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is conducted under mild conditions and is highly effective for aryl iodides and bromides. wikipedia.orgnih.gov Selective Sonogashira coupling at the iodine position can be achieved, followed by a second coupling at the bromine position to synthesize disubstituted products. researchgate.net

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Key Feature |

|---|---|---|---|

| Suzuki | Aryl/vinyl boronic acid | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand, Base (e.g., K₂CO₃, K₃PO₄) | Mild conditions, commercially available reagents. harvard.edunih.gov |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Tolerates a wide range of functional groups. |

While aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. mdpi.comnih.gov In this compound, the aldehyde group and the halogens themselves provide some electron-withdrawing character, potentially allowing for SNAr with very strong nucleophiles under forcing conditions. The leaving group ability follows the trend I > Br > Cl > F, suggesting that if SNAr were to occur, the iodine atom would be displaced preferentially.

Halogen-metal exchange is a fundamental reaction for the preparation of organometallic reagents. wikipedia.org This process is typically very fast, often occurring at low temperatures. harvard.edu

Halogen-Lithium Exchange : This reaction typically uses alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org The rate of exchange follows the trend I > Br > Cl. wikipedia.orgprinceton.edu Therefore, treating this compound with one equivalent of n-BuLi at low temperatures (e.g., -78 °C) would selectively replace the iodine atom with lithium, forming 5-bromo-2-propoxy-3-lithiobenzaldehyde. This organolithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a new functional group at the 3-position.

Halogen-Magnesium Exchange : Similarly, organomagnesium (Grignard) reagents can be prepared via halogen-magnesium exchange using reagents such as isopropylmagnesium chloride (i-PrMgCl). uni-muenchen.deresearchgate.net The greater reactivity of iodine ensures that the exchange occurs selectively at the C-I bond, yielding the corresponding Grignard reagent, which can then be used in subsequent reactions.

Table 4: Halogen-Metal Exchange and Subsequent Reactions

| Exchange Reagent | Intermediate Formed | Electrophile (E⁺) Example | Final Product at 3-position |

|---|---|---|---|

| n-BuLi / t-BuLi | Aryllithium | CO₂ then H⁺ | -COOH |

| n-BuLi / t-BuLi | Aryllithium | (CH₃)₂CO then H⁺ | -C(OH)(CH₃)₂ |

Reactivity of the Propoxy Ether Moiety

The 2-propoxy group in this compound is a key structural feature that influences the molecule's electronic properties and provides a site for specific chemical transformations. Its reactivity is primarily characterized by ether cleavage and potential functionalization of the propyl chain.

The cleavage of the propoxy ether in this compound to reveal a hydroxyl group is a reaction of significant interest, though it requires forcing conditions due to the general stability of aryl ethers. masterorganicchemistry.com Strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr), are typically employed for this transformation. nih.govwhiterose.ac.uk The reaction mechanism is anticipated to proceed via protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. nih.govmasterorganicchemistry.com

Given the structure of the substrate, with the ether linkage to an sp²-hybridized aromatic carbon and a primary sp³-hybridized propyl carbon, the subsequent nucleophilic attack by a halide ion is expected to occur at the less hindered propyl carbon via an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com This would yield 5-bromo-3-iodo-2-hydroxybenzaldehyde and 1-iodopropane (B42940) or 1-bromopropane, depending on the acid used. The alternative cleavage of the aryl-oxygen bond is disfavored as it would necessitate a nucleophilic attack on an sp² carbon, which is mechanistically unfavorable under these conditions. masterorganicchemistry.com

Table 1: General Conditions for Acid-Catalyzed Ether Cleavage

| Reagent | Typical Conditions | Expected Products | Mechanism |

|---|---|---|---|

| Hydrogen Iodide (HI) | Excess, reflux | 5-Bromo-3-iodo-2-hydroxybenzaldehyde, 1-Iodopropane | SN2 |

| Hydrogen Bromide (HBr) | Concentrated, high temperature | 5-Bromo-3-iodo-2-hydroxybenzaldehyde, 1-Bromopropane | SN2 |

| Boron Tribromide (BBr₃) | Anhydrous solvent, low temperature | 5-Bromo-3-iodo-2-hydroxybenzaldehyde, Tribromoboroxane | Lewis acid-assisted cleavage |

While direct C-H functionalization of the propoxy group in this compound has not been specifically reported, analogous transformations on similar alkoxyarenes suggest potential pathways. Recent advancements in catalysis, particularly using transition metals, have enabled the selective functionalization of C(sp³)-H bonds. These reactions often proceed via radical mechanisms or directed metallation.

For the propoxy group, selective functionalization could theoretically be directed to the α, β, or γ positions. However, achieving high regioselectivity can be challenging. Photoredox catalysis has emerged as a powerful tool for the distal C-H functionalization of alkoxyarenes, which could potentially be applied to the propoxy group. Such methods often involve the generation of a radical species that can undergo coupling reactions. The electronic environment of the aromatic ring, influenced by the halogen and aldehyde substituents, would play a crucial role in the feasibility and outcome of such reactions.

Chemoselectivity and Regioselectivity in Multi-functional Transformations of this compound

The presence of multiple reactive sites—an aldehyde, a bromo substituent, an iodo substituent, and a propoxy ether—on the same aromatic scaffold makes chemoselectivity and regioselectivity critical considerations in any chemical transformation. The inherent differences in the reactivity of these functional groups allow for selective manipulations under appropriate reaction conditions.

In the context of palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This reactivity difference (C-I > C-Br) allows for selective functionalization at the C3 position (iodo) while leaving the C5 position (bromo) intact. This regioselectivity is a cornerstone of synthetic strategies involving dihalogenated aromatic compounds. Subsequent coupling at the C5 position can then be achieved under more forcing conditions if desired.

The aldehyde group offers another site for selective transformations. It can be oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the aryl halides or the ether linkage under mild conditions. Conversely, the aryl halides can undergo coupling reactions while preserving the aldehyde, although protection of the aldehyde as an acetal (B89532) might be necessary under certain conditions to prevent side reactions.

The directing effects of the substituents also play a crucial role in any further electrophilic aromatic substitution reactions, although the heavily substituted nature of the ring makes such reactions less probable. The propoxy group is an ortho, para-director, while the halogens are deactivating ortho, para-directors, and the aldehyde is a deactivating meta-director. The interplay of these electronic and steric effects would dictate the regiochemical outcome of any further substitution.

Table 2: Predicted Hierarchy of Reactivity for Functional Groups in this compound

| Functional Group | Type of Reaction | Relative Reactivity | Notes |

|---|---|---|---|

| Iodo | Palladium-catalyzed cross-coupling | 1 (Most Reactive) | Readily undergoes oxidative addition to Pd(0). |

| Aldehyde | Nucleophilic addition/reduction/oxidation | 2 | Susceptible to a wide range of carbonyl chemistry. |

| Bromo | Palladium-catalyzed cross-coupling | 3 | Less reactive than iodo, requires more forcing conditions. |

| Propoxy Ether | Acid-catalyzed cleavage | 4 (Least Reactive) | Generally stable, requires harsh conditions for cleavage. |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Bromo-3-iodo-2-propoxybenzaldehyde, ¹H and ¹³C NMR would provide definitive information about its hydrogen and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, distinct signals (resonances) corresponding to each chemically non-equivalent proton would be expected. The spectrum would be characterized by signals from the aromatic protons and the propoxy group protons.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.5-10.5 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy.

Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons. Due to the complex substitution pattern (bromo, iodo, propoxy, and aldehyde groups), these protons would appear as two distinct doublets in the aromatic region (δ 7.0-8.5 ppm). The precise chemical shifts and coupling constants (J-values) would depend on the combined electronic effects of the substituents.

Propoxy Group Protons (-OCH₂CH₂CH₃):

The methylene (B1212753) group attached to the oxygen (-OCH₂-) would appear as a triplet, significantly deshielded by the adjacent oxygen atom.

The central methylene group (-CH₂-) would likely appear as a multiplet (specifically, a sextet) due to coupling with the two adjacent methylene and methyl groups.

The terminal methyl group (-CH₃) would be the most upfield of the propoxy signals, appearing as a triplet.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | -CHO |

| ~8.0 | Doublet | 1H | Ar-H |

| ~7.5 | Doublet | 1H | Ar-H |

| ~4.0 | Triplet | 2H | -OCH₂CH₂CH₃ |

| ~1.9 | Multiplet | 2H | -OCH₂CH₂CH₃ |

| ~1.0 | Triplet | 3H | -OCH₂CH₂CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a separate signal.

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and would appear far downfield, typically in the range of δ 185-195 ppm.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly attached to the electronegative bromine, iodine, and oxygen atoms (C-Br, C-I, C-O) would have their chemical shifts significantly influenced. The positions of these signals would be diagnostic of the substitution pattern.

Propoxy Group Carbons (-OCH₂CH₂CH₃): Three signals corresponding to the three carbon atoms of the propoxy group would be observed in the upfield region of the spectrum. The carbon attached to the oxygen (-OCH₂-) would be the most downfield of the three.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | -CHO |

| ~160 | Ar C-O |

| ~140-120 | Ar C-H, Ar C-CHO |

| ~115 | Ar C-Br |

| ~95 | Ar C-I |

| ~70 | -OCH₂CH₂CH₃ |

| ~22 | -OCH₂CH₂CH₃ |

| ~10 | -OCH₂CH₂CH₃ |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent protons within the propoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to assign the protons and carbons of the propoxy chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₉BrIO₂), HRMS would be used to confirm this exact formula. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) would result in a characteristic isotopic pattern for the molecular ion peak, which is a definitive signature for compounds containing these elements.

Hypothetical HRMS Data Table

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 368.8852 | (Expected) | C₁₀H₁₀BrIO₂⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands:

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹. This is a highly characteristic band for an aromatic aldehyde.

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet), which are diagnostic for the C-H bond of an aldehyde.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy group would be observed just below 3000 cm⁻¹.

C-O Stretch (Ether): A strong band corresponding to the aryl-alkyl ether C-O stretch would be expected in the region of 1250-1200 cm⁻¹.

Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region would confirm the presence of the benzene ring.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H Stretch (Aliphatic) |

| ~2820, ~2720 | Weak | C-H Stretch (Aldehyde) |

| ~1705 | Strong | C=O Stretch (Aldehyde) |

| ~1580, ~1470 | Medium | C=C Stretch (Aromatic) |

| ~1240 | Strong | C-O Stretch (Aryl Ether) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this technique would provide unambiguous proof of its molecular structure, connectivity, and stereochemistry. The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The analysis of a suitable crystal of this compound would yield critical data regarding its solid-state conformation. Key insights would include the planarity of the benzaldehyde (B42025) ring, the precise bond lengths and angles of the substituents (bromo, iodo, propoxy, and aldehyde groups), and the torsion angles describing their orientation relative to the ring. Furthermore, this analysis reveals intermolecular interactions, such as halogen bonding or π-stacking, which govern the packing of molecules within the crystal lattice.

While the specific crystallographic data for this compound is not present in the current literature, the expected parameters can be illustrated based on data from structurally related halogenated benzaldehydes. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for a Substituted Benzaldehyde Analog (Note: This table is illustrative and based on typical data for analogous compounds, not experimental data for this compound.)

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₀H₉BrIO₂ |

| Formula Weight | 368.99 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 4.5 Å, c = 22.3 Å, β = 95.5° |

| Volume | 1005 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 2.435 g/cm³ |

This level of detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions in various chemical and biological systems.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for verifying the purity of a synthesized compound and for separating it from byproducts or starting materials. For an organic molecule like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile or thermally sensitive compounds. A typical approach for a substituted benzaldehyde would involve reversed-phase (RP) HPLC. In this setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase, such as C18-modified silica. A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column.

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The high degree of substitution and the presence of halogens on the benzaldehyde ring make the molecule relatively nonpolar, leading to strong retention on a C18 column. Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks, typically using a UV detector set to a wavelength where the aromatic ring strongly absorbs.

Table 2: Illustrative HPLC Method for Purity Analysis (Note: This table presents a typical method for analogous compounds.)

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Column Temperature | Ambient or 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. Given its molecular weight, this compound should be sufficiently volatile for GC analysis, especially when coupled with a mass spectrometer (GC-MS) for definitive identification of the main peak and any impurities.

In a typical GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a long, thin capillary column. The column's inner surface is coated with a stationary phase, often a polysiloxane-based polymer (e.g., HP-5 or DB-5). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A temperature program is often used to ramp up the column temperature, ensuring that compounds with different boiling points elute as sharp, well-resolved peaks. A Flame Ionization Detector (FID) provides excellent sensitivity for purity quantification, while a mass spectrometer allows for the identification of eluting peaks based on their mass-to-charge ratio and fragmentation patterns. For halogenated compounds specifically, a halogen-specific detector (XSD) can offer enhanced selectivity. nih.gov

Table 3: Representative GC Method for Purity Analysis (Note: This table presents a typical method for analogous compounds.)

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C (FID) |

Together, these advanced spectroscopic and chromatographic techniques provide a comprehensive framework for the unequivocal structural determination and purity assessment of this compound, ensuring its quality for any subsequent research application.

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Iodo 2 Propoxybenzaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, balancing accuracy with computational cost for the study of medium-sized organic molecules. DFT calculations on 5-Bromo-3-iodo-2-propoxybenzaldehyde provide a detailed picture of its electronic landscape, which is fundamental to its chemical behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.

For this compound, the electron density in the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the propoxy group, as well as the halogen atoms, which possess lone pairs of electrons. The LUMO, in contrast, is likely to be distributed over the aldehyde group and the aromatic ring, indicating that these are the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: The specific energy values would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

In the MEP map of this compound, the most negative potential is anticipated to be located around the oxygen atom of the carbonyl group in the aldehyde function, making it a prime site for interaction with electrophiles. The areas around the hydrogen atoms, particularly the aldehydic proton, and potentially the halogen atoms, would exhibit positive potential, indicating them as sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, including its conformational flexibility and interactions with other molecules. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the preferred conformations of the propoxy chain and the rotational barrier of the aldehyde group.

These simulations can also provide insights into how molecules of this compound interact with each other in a condensed phase. Analysis of the radial distribution functions from an MD simulation could identify the typical distances and orientations between interacting molecules, highlighting the roles of halogen bonding, dipole-dipole interactions, and van der Waals forces in the intermolecular organization.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Interaction Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and the chemical bonds between them. QTAIM analysis of the calculated electron density of this compound can characterize the nature of its covalent bonds and any non-covalent interactions.

By locating the bond critical points (BCPs) in the electron density, one can determine the strength and nature of the chemical bonds. For instance, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the C-Br, C-I, and C-O bonds would provide quantitative measures of their covalent character. Furthermore, QTAIM can be used to identify and characterize weaker intramolecular interactions, such as hydrogen bonds or halogen bonds, which can influence the molecule's conformation and reactivity.

Table 2: QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| C-Br | Value | Value |

| C-I | Value | Value |

| C=O | Value | Value |

Note: The specific values would be derived from QTAIM analysis of the DFT-calculated electron density.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations are instrumental in predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, the IR spectrum can be simulated. This allows for the assignment of the characteristic vibrational modes, such as the C=O stretching of the aldehyde, the C-O stretching of the propoxy group, and the vibrations associated with the substituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated and are highly sensitive to the electronic environment of each atom. These predicted NMR spectra are invaluable for the structural elucidation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, which are related to the HOMO-LUMO transitions.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Predicted Parameters |

| IR | C=O stretch (cm⁻¹), C-O stretch (cm⁻¹), Aromatic C-H stretch (cm⁻¹) |

| ¹H NMR | Chemical shifts (ppm) for aldehydic, aromatic, and propoxy protons |

| ¹³C NMR | Chemical shifts (ppm) for carbonyl, aromatic, and propoxy carbons |

| UV-Vis | λmax (nm) and corresponding electronic transitions |

Note: The specific values would be the result of the respective quantum chemical calculations.

Role of 5 Bromo 3 Iodo 2 Propoxybenzaldehyde As a Synthetic Intermediate

Precursor for the Synthesis of Novel Aromatic and Heterocyclic Systems

The strategic placement of reactive functional groups makes 5-Bromo-3-iodo-2-propoxybenzaldehyde an ideal starting material for synthesizing a variety of aromatic and heterocyclic compounds. The aldehyde group provides a handle for condensation and cyclization reactions, while the halogen atoms are primed for cross-coupling reactions.

The aldehyde functional group is a key feature for the construction of nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. nih.gov

Schiff Bases: this compound can readily undergo condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. Schiff bases derived from substituted benzaldehydes are valuable intermediates themselves and are studied for a wide range of biological activities. researchgate.netnih.govnih.gov The synthesis of Schiff bases from various substituted aldehydes is a well-established method for creating ligands capable of forming stable metal complexes. researchgate.netinternationaljournalcorner.com For instance, research on compounds like 5-bromo-2-hydroxybenzaldehyde has demonstrated their successful use in forming Schiff base ligands and subsequent metal complexes. researchgate.netresearchgate.net

Quinazolinones: This compound is also a potential precursor for the synthesis of quinazolinone derivatives. Quinazolinones are a class of fused heterocycles with a broad spectrum of pharmacological properties, including anticancer and anti-inflammatory activities. nih.gov The synthesis can be envisioned through a multi-step sequence, starting with the oxidation of the aldehyde group to a carboxylic acid, followed by reaction with a suitable amine and subsequent cyclization. A common route to quinazolinones involves the reaction of an anthranilic acid derivative. nih.gov The bromo-substituted benzaldehyde (B42025) moiety can be incorporated to produce highly substituted quinazolinone frameworks.

Table 1: Examples of Heterocycle Synthesis from Substituted Aldehydes

| Starting Aldehyde | Reagent | Resulting Heterocycle |

|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | Aniline (B41778) | Schiff Base researchgate.net |

| 5-Bromosalicylaldehyde | β-alanine | Schiff Base nih.gov |

| 5-Bromoanthranilic acid | Phenyl isothiocyanate | Quinazolinone derivative nih.gov |

This table illustrates reactions with structurally similar aldehydes, demonstrating the chemical pathways applicable to this compound.

The presence of both bromine and iodine atoms on the aromatic ring opens up possibilities for sequential or selective cross-coupling reactions, such as the Suzuki or Heck reactions. These palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds, enabling the attachment of other aryl or vinyl groups to the benzaldehyde core.

Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in such coupling reactions, it is possible to selectively functionalize the iodine position first, followed by a subsequent reaction at the bromine position. This stepwise approach allows for the controlled and precise construction of complex polyaromatic and fused-ring systems, which are key components in materials science and medicinal chemistry.

Building Block in the Development of Advanced Organic Materials

The ability to generate extended, conjugated polyaromatic systems makes this compound a valuable building block for advanced organic materials. Molecules with extensive π-conjugation often exhibit unique photophysical properties, making them suitable for applications in:

Organic Electronics: As precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Dyes and Pigments: The extended aromatic systems can be designed to absorb and emit light at specific wavelengths.

The propoxy group also enhances the solubility of the molecule and its derivatives in organic solvents, which is a crucial property for solution-based processing and fabrication of thin-film devices.

Intermediate in the Preparation of Highly Functionalized Organic Molecules for Diverse Chemical Applications

The multifunctionality of this compound allows it to serve as a central scaffold upon which further chemical complexity can be built. Each of its functional groups can be manipulated to introduce new moieties, leading to a diverse library of derivatives.

Aldehyde Group: Can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an alkyne or alkene via reactions like the Wittig or Corey-Fuchs reaction.

Halogen Atoms (Br, I): Can be substituted with a wide array of functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., introducing amines, thiols, cyanides, or other carbon-based groups).

This versatility makes it an important intermediate for creating complex molecules for pharmaceuticals, agrochemicals, and other specialty chemical applications.

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Product |

|---|---|---|

| Aldehyde (-CHO) | Oxidation | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | Reduction | Alcohol (-CH₂OH) |

| Iodine (-I) | Suzuki Coupling | Biaryl (-Aryl) |

Derivatization for the Synthesis of Chemical Probes and Tags

The ability to selectively functionalize the molecule makes it a suitable platform for developing chemical probes and tags. For instance, one of the halogen atoms can be replaced with a reporter group or a bio-orthogonal handle, such as an azide (B81097) or an alkyne. This modification transforms the molecule into a bifunctional linker.

Azide-functionalized bromoarylaldehydes have been synthesized for use in "click chemistry," a set of powerful and reliable reactions for joining molecular fragments. beilstein-journals.orgnih.gov By analogy, the iodine or bromine on this compound could be converted to an azide group. The resulting molecule would possess an aldehyde for covalent attachment to a substrate (e.g., via reductive amination) and an azide for subsequent "clicking" onto a fluorescent dye, a biotin (B1667282) tag, or a biomolecule, facilitating studies in chemical biology and diagnostics. beilstein-journals.org

Future Perspectives and Emerging Research Avenues for 5 Bromo 3 Iodo 2 Propoxybenzaldehyde

Development of Enantioselective and Diastereoselective Synthesis Routes

There is currently no specific, publicly accessible research detailing the development of enantioselective or diastereoselective synthesis routes for 5-Bromo-3-iodo-2-propoxybenzaldehyde. Such research would be critical for applications where specific stereoisomers are required, particularly in the synthesis of chiral molecules for medicinal chemistry. The development of stereoselective methods would likely involve the use of chiral catalysts or auxiliaries to control the spatial arrangement of atoms during the synthesis.

Exploration of Novel Catalytic Transformations Involving the Compound

While the potential for this compound to undergo known catalytic reactions is recognized, dedicated studies on novel catalytic transformations are not apparent in the available literature. Research in this area would aim to discover new catalysts or catalytic systems that can mediate unique and efficient reactions involving the aldehyde, bromo, or iodo groups, potentially leading to the synthesis of new classes of compounds. For example, related halogenated aniline (B41778) derivatives have been shown to undergo palladium-catalyzed Sonogashira cross-coupling reactions, suggesting a potential, though unexplored, avenue for this compound. researchgate.net

Investigation of Unprecedented Reaction Pathways for Enhanced Functionalization

The investigation of unprecedented reaction pathways to enhance the functionalization of this compound is another area where specific research is lacking. This would involve exploring new reagents and conditions to modify the existing functional groups in ways not yet documented, thereby expanding its utility as a synthetic building block. While general reaction types are known, the discovery of truly novel functionalization strategies remains an open area for investigation.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of chemical syntheses into automated and high-throughput platforms is a growing trend in modern chemistry, enabling the rapid production and screening of compound libraries. beilstein-journals.org However, there is no specific information indicating that the synthesis of this compound has been adapted for or utilized in such automated systems. The development of robust and automated synthetic methods for this compound would facilitate its broader application in materials science and drug discovery by allowing for the efficient generation of derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.